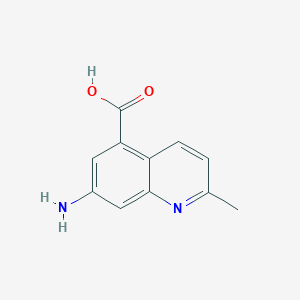

7-Amino-2-methylquinoline-5-carboxylic acid

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. A few years later, in 1842, Charles Gerhardt synthesized a compound he named 'Chinolein' by distilling the natural alkaloid quinine (B1679958) with a strong base. The development of synthetic routes to the quinoline core, such as the Skraup synthesis (1880), the Friedländer synthesis (1882), and the Doebner-von Miller reaction (1881), were pivotal moments that allowed chemists to create a vast array of derivatives not accessible from natural sources. acs.org These foundational reactions paved the way for the systematic exploration of quinoline chemistry, evolving from simple extractions to complex, multi-step syntheses.

Significance of Quinolines as Privileged Scaffolds in Organic Synthesis

Quinoline and its derivatives are widely regarded as "privileged scaffolds" in medicinal chemistry. nih.gov This term describes a molecular framework that is able to bind to multiple biological targets, serving as a versatile template for drug discovery. The synthetic accessibility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives. acs.org This versatility has led to the development of quinoline-based compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net

Classification and Nomenclature of Quinoline Carboxylic Acid Derivatives

Quinoline is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The numbering of the atoms in the quinoline ring system follows a standard convention, starting from the nitrogen atom as position 1 and proceeding around the ring as shown below.

Quinoline carboxylic acids are derivatives that feature one or more carboxyl groups (-COOH) attached to this ring system. Their nomenclature specifies the position of this group, for example, quinoline-2-carboxylic acid or quinoline-4-carboxylic acid. medchemexpress.com The properties and reactivity of these molecules are highly dependent on the position of the carboxylic acid and any other substituents on the ring.

Structural Design Considerations for 7-Amino-2-methylquinoline-5-carboxylic acid

2-methyl group: Located on the pyridine half of the scaffold, a methyl group at the C2 position adds steric bulk and increases the molecule's hydrophobicity. Structure-activity relationship studies on other quinoline series have shown that bulky hydrophobic substituents at this position can be critical for biological activity. nih.gov

5-carboxylic acid group: Positioned on the benzene portion of the ring, the carboxylic acid is an acidic functional group. It can act as a hydrogen bond donor and acceptor and can form salts. Its placement at C5 influences the electronic properties of the benzene ring.

7-amino group: The amino group at the C7 position is a strong electron-donating group and is basic in nature. It can also participate in hydrogen bonding. In many quinoline-based therapeutic agents, the C7 position is a key site for modification to modulate activity and properties. nih.gov

Table 1: Analysis of Functional Groups in this compound

| Substituent | Position | Type | Key Properties | Potential Role |

|---|---|---|---|---|

| Methyl | 2 | Alkyl | Electron-donating (weak), Hydrophobic, Steric bulk | Modulating solubility, Steric interactions with binding sites |

| Carboxylic Acid | 5 | Acidic | Electron-withdrawing, H-bond donor/acceptor, Anionic at physiological pH | Salt formation, Key interactions with biological targets, Polarity |

| Amino | 7 | Basic | Electron-donating (strong), H-bond donor, Nucleophilic | Modulating electronic properties, Basicity, H-bonding interactions |

Overview of Current Research Trends and Foundational Concepts

While specific research literature on this compound is limited, the foundational concepts for its synthesis and the research trends for analogous compounds are well-established.

Foundational Synthesis Concepts: The synthesis of substituted quinoline carboxylic acids often relies on classic multi-component reactions. These methods allow for the construction of the quinoline core from simpler acyclic precursors.

Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov It is a versatile method for creating 2-substituted derivatives.

Pfitzinger Reaction: This method involves the reaction of an isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. rsc.org

Gould-Jacobs Reaction: This pathway begins with an aniline and diethyl ethoxymethylenemalonate to produce 4-hydroxyquinolines, which can be further functionalized. rsc.org

Table 2: Key Named Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |

| Pfitzinger Reaction | Isatin, α-Methylene Carbonyl | Quinoline-4-carboxylic acid |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone | Substituted Quinoline |

Current Research Trends: Research on structurally related amino-quinoline carboxylic acids is active, particularly in drug discovery. Structure-activity relationship studies often explore how different substituents impact biological function. For instance, various 7-substituted amino-quinoline derivatives have been synthesized and evaluated for their antibacterial potency. nih.gov Furthermore, quinoline-4-carboxylic acid analogues have been identified as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase, a target in cancer therapy, with studies highlighting the strict requirement for the carboxylic acid group at the C4 position and the influence of substituents at other positions. nih.gov These trends suggest that a molecule like this compound would be a candidate for synthesis and evaluation in similar biological screening programs.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-2-3-8-9(11(14)15)4-7(12)5-10(8)13-6/h2-5H,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVSRZTQIJIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Amino 2 Methylquinoline 5 Carboxylic Acid and Analogues

Classical Quinoline (B57606) Annulation Protocols

Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide fundamental pathways to the quinoline core, which can be subsequently functionalized.

Pfitzinger Condensation Approaches for Quinoline Carboxylic Acids

The Pfitzinger reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as a ketone or aldehyde, to form an imine, which is in equilibrium with its enamine tautomer. wikipedia.orgijsr.net Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

To synthesize an analogue of the target molecule, specifically a 7-aminoquinoline-4-carboxylic acid, a 5-aminoisatin (B1251771) would be the required starting material. The reaction with acetone (B3395972) would then introduce the 2-methyl group.

Pfitzinger Reaction: General Scheme

| Reactant 1 | Reactant 2 | Base | Product |

| Isatin | Carbonyl Compound (with α-CH2) | KOH / NaOH | Quinoline-4-carboxylic acid |

Data derived from multiple sources. wikipedia.orgresearchgate.netjocpr.com

A notable variant is the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While the classical Pfitzinger reaction is generally efficient, it can sometimes be hampered by the formation of resinous by-products, making product isolation challenging. jocpr.com

Friedländer Synthesis and Modified Variants

The Friedländer synthesis provides a direct and versatile route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgnih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring. The second pathway suggests the initial formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation. wikipedia.org

For the synthesis of 7-Amino-2-methylquinoline-5-carboxylic acid, a potential starting material would be 2,4-diaminobenzaldehyde (B1589423) reacted with ethyl acetoacetate (B1235776), which would provide the 2-methyl and a precursor to the 5-carboxylic acid group. The reaction conditions, particularly the catalyst, can be tuned to favor specific isomers. Modified versions of the Friedländer synthesis, including solid-phase synthesis, have been developed to improve yields and facilitate purification. nih.gov

Examples of Friedländer Synthesis Conditions

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Acetic Acid | Neat | 160 °C (Microwave) | 5 min | Excellent |

| HCl | Neat | 400W (Microwave) | 1.5 min | 64% |

| p-Toluene sulfonic acid | Solvent-free | Conventional Heating | - | Good |

| Iodine | - | - | - | Good |

This table presents a selection of reported conditions and is not exhaustive. organic-chemistry.orgnih.govresearchgate.net

Doebner Reaction and Exploration of Regioselective By-product Formation

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgjptcp.com It serves as a valuable alternative to the Pfitzinger synthesis, particularly when substituted anilines are more readily available than the corresponding isatins. nih.gov

The precise mechanism of the Doebner reaction is not definitively established, with two plausible pathways considered. wikipedia.org One proposal involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

To synthesize the target compound, this compound, one would start with a meta-phenylenediamine derivative. The regioselectivity of the cyclization onto the aromatic ring is a critical consideration. The electronic nature of the substituents on the aniline can influence the reaction outcome and yield. nih.gov For instance, anilines with electron-withdrawing groups are known to give lower yields in the conventional Doebner reaction, though modified procedures have been developed to address this. nih.govacs.org A potential side reaction involves the cyclization occurring at the amino group instead of the benzene (B151609) ring, which can lead to the formation of pyrrolidine (B122466) derivatives, as has been reported for substrates like 2-chloro-5-aminopyridine. wikipedia.org

Skraup and Doebner-von Miller Reactions for Methylquinoline Precursors

The Skraup synthesis is a classic method for producing quinolines, typically those unsubstituted on the heterocyclic ring. wikipedia.orgiipseries.org The reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.org

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used in place of glycerol. wikipedia.orgnih.gov This allows for the synthesis of quinolines with substituents on the pyridine (B92270) ring. nih.gov For instance, reacting an aniline with crotonaldehyde (B89634) can yield a 2-methylquinoline (B7769805). nih.gov

To synthesize a precursor for the target molecule, such as 7-amino-2-methylquinoline, one could theoretically use a meta-phenylenediamine in a Doebner-von Miller reaction with crotonaldehyde. Research on the Skraup reaction with m-toluidine (B57737) has shown that a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030) is formed, with the 7-isomer being the major product. brieflands.com This provides a strong indication of the expected regioselectivity when starting with a meta-substituted aniline. The reaction mechanism is complex and thought to involve conjugate addition, cyclization, dehydration, and oxidation steps. wikipedia.org

Regioselectivity in the Skraup Synthesis of Methylquinolines

| Starting Aniline | Product(s) | Ratio |

| m-Toluidine | 7-Methylquinoline & 5-Methylquinoline | 2:1 |

Data based on the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine. brieflands.com

Contemporary and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis represents a key advancement in this area.

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to various classical quinoline syntheses.

In the context of the Friedländer synthesis, microwave irradiation has been shown to dramatically reduce reaction times from days to mere minutes, while providing excellent yields. nih.govnih.gov For example, the reaction of 2-aminophenyl ketones with various ketones in neat acetic acid under microwave irradiation at 160 °C can be completed in just 5 minutes. nih.gov Similarly, the Pfitzinger reaction has been adapted for microwave conditions, allowing for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds. researchgate.netresearchgate.nettandfonline.com The application of microwave heating has also been reported for the Skraup reaction, offering a more efficient route to quinoline cores. iipseries.org

The advantages of MAOS include uniform heating, precise temperature control, and the ability to conduct reactions under sealed-vessel conditions, which can lead to enhanced reaction rates and the formation of products that are difficult to obtain through conventional methods.

Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Method | Solvent | Catalyst | Time | Yield |

| Conventional | Organic Solvent | Acetic Acid | Several Days | Very Poor |

| Microwave | Neat Acetic Acid | Acetic Acid | 5 minutes | Excellent |

Data from a study on the synthesis of quinoline scaffolds. nih.govnih.gov

Biocatalytic Approaches in Quinoline Ring System Construction

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For quinoline synthesis, biocatalysts like monoamine oxidase (MAO-N) have been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. acs.orgnih.gov This enzymatic strategy operates under mild conditions and can tolerate a variety of substituents.

The conversion of THQs to quinolines is significantly influenced by the electronic properties and position of substituents on the substrate. acs.org Studies have shown that electron-donating groups on the THQ backbone generally favor the aromatization process, leading to good conversion rates. acs.org For instance, methyl-substituted THQs at positions C2 and C6 have been converted to the respective quinolines in good yields. acs.orgnih.gov This suggests that a biocatalytic approach could be viable for synthesizing the 2-methylquinoline core of the target molecule, starting from a suitably substituted tetrahydroquinoline precursor.

Table 1: Examples of Biocatalytic Aromatization of Tetrahydroquinolines

| Substrate (THQ) | Enzyme | Product (Quinoline) | Conversion/Yield |

|---|---|---|---|

| 6-Methyl-THQ | MAO-N D11 (whole cells) | 6-Methylquinoline | 60% conversion |

| 2-Methyl-THQ | MAO-N D11 (whole cells) | 2-Methylquinoline | 52% conversion |

Data compiled from studies on MAO-N catalyzed oxidations. acs.org

Transition Metal-Catalyzed Cascade and Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex heterocyclic systems, including quinolines. nih.govrsc.org Palladium-catalyzed reactions offer mild conditions and high tolerance for various functional groups, allowing for the rapid construction of complex molecules through cascade or cross-coupling processes. nih.gov

Several palladium-catalyzed strategies are applicable to the synthesis of substituted quinolines:

Carbonylative Cyclization: 1-(2-Aminoaryl)-2-yn-1-ols can be converted into quinoline-3-carboxylic esters through a palladium-catalyzed carbonylative cyclization under oxidative conditions. nih.gov This method involves a 6-endo-dig cyclization followed by dehydration and methoxycarbonylation.

One-Pot Synthesis from Amino Ketones and Alkynes: A one-pot method for synthesizing polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes has been reported, offering an alternative route to functionalized quinoline cores. rsc.org

C-H Bond Functionalization: Palladium(0)-catalyzed intramolecular C-H bond functionalization of cyclopropanes has been used to prepare dihydroquinoline intermediates, which can then be oxidized to quinoline derivatives. rsc.org This approach demonstrates the power of C-H activation in building the quinoline scaffold.

Dehydrogenative Aromatization: A recently developed method uses a palladium catalyst for the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to produce 4-aminoquinolines, showcasing a direct route to amino-substituted products. nih.gov

These palladium-catalyzed methods provide versatile pathways to access quinoline carboxylic acids and aminoquinolines, which are key structural features of the target compound.

Green Chemistry Principles in Quinoline Synthesis (e.g., Solvent-Free, Aqueous Media)

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. acs.org For quinoline synthesis, this involves using environmentally benign solvents like water, employing solvent-free reaction conditions, and utilizing recyclable catalysts. acs.orgijpsjournal.com

Several classic quinoline syntheses have been adapted to be more environmentally friendly:

Pfitzinger Reaction in Water: The Pfitzinger reaction, which typically involves the condensation of isatin with an α-methylene carbonyl compound, has been adapted to proceed in aqueous solutions of KOH or NaOH, followed by acidification to yield quinoline-4-carboxylic acids. rsc.org

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate the synthesis of 7-chloroquinoline (B30040) derivatives, demonstrating an energy-efficient green method. nih.gov

Catalyst-Free Synthesis: For certain substrates, catalyst-free methods have been developed. For example, the reaction of m-phenylenediamine (B132917) with 1,3-diketones containing a trifluoromethyl group can produce 7-aminoquinolines with high selectivity and yield without the need for a catalyst. nih.gov This approach is driven by the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov

These green methodologies offer sustainable pathways for the synthesis of quinoline derivatives, reducing reliance on hazardous reagents and solvents. ijpsjournal.com

Precursor Identification and Starting Material Considerations

The synthesis of this compound relies on the selection of appropriate precursors that can be assembled using established quinoline-forming reactions. The most common strategies are the Friedländer annulation and the Doebner-von Miller reaction.

Friedländer Synthesis Approach: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.netorganic-chemistry.org For the target molecule, a plausible precursor would be a 3,5-diaminobenzaldehyde or a related ketone, which would react with a compound like ethyl acetoacetate to form the 2-methyl and 5-carboxy (via ester hydrolysis) functionalities. A key challenge is the availability and stability of polysubstituted 2-aminoaryl carbonyl compounds. nih.gov A modification involves the in situ reduction of a 2-nitroaryl carbonyl compound using reagents like iron in acetic acid, immediately followed by condensation. nih.gov

Doebner-von Miller Reaction Approach: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgrsc.org To synthesize the target molecule, a potential starting material would be a meta-phenylenediamine derivative reacting with an α,β-unsaturated carbonyl compound like crotonaldehyde or its equivalent, which would provide the 2-methyl group. The carboxylic acid at the 5-position would likely need to be introduced from a substituted aniline precursor, such as 3,5-diaminobenzoic acid.

Table 2: Potential Precursors for this compound Synthesis

| Synthetic Method | Aniline/Aryl Amine Precursor | Carbonyl Precursor |

|---|---|---|

| Friedländer Annulation | 3,5-Diaminobenzoic acid derivative | Ethyl acetoacetate (or similar β-ketoester) |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For quinoline syntheses like the Friedländer and Doebner-von Miller reactions, several parameters can be adjusted.

Catalyst: The choice of acid or base catalyst is critical. In the Friedländer synthesis, catalysts can range from traditional bases like sodium hydroxide (B78521) to acids like p-toluenesulfonic acid or molecular iodine. organic-chemistry.org For Doebner-type reactions involving electron-deficient anilines, Lewis acids such as BF3·THF have been shown to be effective.

Solvent: The reaction medium can significantly impact yield. While classic syntheses often use high-boiling organic solvents, green chemistry approaches favor water or solvent-free conditions. ijpsjournal.comrsc.org Acetic acid can serve as both a solvent and a catalyst in some Friedländer modifications. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Microwave irradiation has been successfully employed to drastically reduce reaction times from hours to minutes and improve yields in Friedländer syntheses. researchgate.net Conventional heating under reflux is also common, with reaction times varying widely based on the reactivity of the substrates.

Stoichiometry of Reactants: Adjusting the ratio of the aniline to the carbonyl component can be necessary, especially in three-component reactions, to suppress the formation of byproducts and drive the reaction towards the desired quinoline.

Systematic screening of these variables is essential to identify the optimal conditions for the synthesis of this compound.

Advanced Purification and Isolation Techniques for Carboxylic Acid Quinolines

The purification of the final product, this compound, presents challenges due to the presence of both a basic amino group and an acidic carboxylic acid group, making the molecule polar and potentially zwitterionic.

Standard purification techniques include:

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical; polar solvents such as ethanol (B145695), methanol (B129727), or mixtures with water are often effective for polar molecules. lookchem.com A patent for a related quinoline carboxylic acid derivative describes purification by heating and stirring in solvents like N,N-dimethylformamide (DMF), followed by cooling to precipitate crystals. google.com

Acid-Base Extraction: The amphoteric nature of the molecule can be exploited for purification. The compound can be dissolved in an aqueous acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH with a base. Conversely, it can be dissolved in an aqueous base, washed to remove non-acidic impurities, and then precipitated with acid. lookchem.com

Chromatography: For more challenging purifications, column chromatography using silica (B1680970) gel or reverse-phase silica can be employed. nih.gov Due to the polarity of the molecule, a polar mobile phase, potentially containing modifiers like acetic acid or triethylamine (B128534) to suppress ionization and reduce tailing, would be necessary.

Salt Formation: The compound can be converted to a salt (e.g., hydrochloride or sodium salt) to facilitate crystallization and purification. The pure acid can then be regenerated by neutralization. lookchem.com

The final choice of purification method will depend on the nature of the impurities present in the crude product.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound This compound is not publicly available. While information exists for structurally related compounds, such as 7-aminoquinoline, 2-methylquinoline, and various quinoline carboxylic acids, this data cannot be used to accurately and scientifically construct the specific analyses requested for this compound.

Generating an article with the required detailed data tables (FT-IR, Raman, ¹H NMR, ¹³C NMR) and in-depth discussion of 2D NMR techniques would necessitate access to published research that specifically characterizes this molecule. Without such source data, creating the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to generate the article focusing solely on the chemical compound “this compound” according to the provided outline and content requirements due to the absence of the necessary research findings in the public domain.

Advanced Spectroscopic and Structural Characterization of 7 Amino 2 Methylquinoline 5 Carboxylic Acid

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No specific data on the mass spectrometry of 7-Amino-2-methylquinoline-5-carboxylic acid was found.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound is available in the searched scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS analysis data for this compound was found.

Electronic Absorption and Emission Spectroscopy

No specific data regarding the electronic absorption and emission spectroscopy of this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for this compound is not available in published literature.

Investigation of Fluorescence Properties

Specific data on the fluorescence properties of this compound could not be found.

X-ray Diffraction Analysis for Solid-State Structure Determination

There is no published X-ray diffraction data available for this compound to determine its solid-state structure.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would allow for the unambiguous determination of the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles.

A hypothetical crystallographic data table, based on what would be expected from an SC-XRD analysis, is presented below to illustrate the type of information that would be generated.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" of a crystalline solid, which is essential for phase identification and quality control. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal structure.

In the absence of experimental data for this compound, a simulated PXRD pattern would be derived from the single-crystal data. This simulated pattern would serve as a reference for confirming the identity of synthesized batches of the compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. PXRD is a primary tool for the investigation of polymorphism. By analyzing samples of this compound prepared under different crystallization conditions (e.g., varying solvents, temperatures, or cooling rates), PXRD could be used to identify the existence of different polymorphic forms. Each polymorph would produce a unique diffraction pattern, allowing for their individual characterization and the study of their relative stabilities and interconversion pathways.

A hypothetical data table illustrating the kind of information obtained from a PXRD analysis is provided below.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

Computational and Theoretical Investigations of 7 Amino 2 Methylquinoline 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a theoretical framework to understand the behavior of 7-Amino-2-methylquinoline-5-carboxylic acid. Recent studies on various quinoline (B57606) derivatives have utilized DFT to explore their optimized geometries, vibrational spectra, and electronic characteristics. nih.govnih.gov

The first step in a typical DFT study is the geometry optimization of the molecule, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would yield the most stable three-dimensional structure, providing crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for a Quinoline Derivative (Phenyl Quinoline-2-Carboxylate) (Note: This table is based on a related compound and serves as an illustrative example of the type of data obtained from DFT calculations.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (quinoline ring) | 1.37 |

| C=O | 1.21 |

| O-H | 0.97 |

| C-N-C (quinoline ring) | 117.5 |

| O=C-O | 124.0 |

| Dihedral Angle (Quinoline-Carboxylate) | 1.3 |

Data sourced from a DFT geometry optimization calculation on a related quinoline derivative. mdpi.com

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be correlated with experimental spectroscopic data to aid in the structural characterization of the compound.

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and various C-C and C-N stretching and bending modes within the quinoline ring. The positions of these bands provide a fingerprint of the molecule's structure and bonding. For instance, the C=O stretching frequency is sensitive to its electronic environment and any hydrogen bonding interactions.

Table 2: Typical Infrared (IR) Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Amino Group | N-H Stretch | 3500 - 3300 |

| Quinoline Ring | C=C/C=N Stretches | 1600 - 1450 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for 6-aminoquinoline (B144246) (as an analogue)

| Parameter | Value (eV) |

| EHOMO | -5.58 |

| ELUMO | -1.13 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 5.58 |

| Electron Affinity (A) | 1.13 |

| Chemical Hardness (η) | 2.225 |

| Chemical Potential (μ) | -3.355 |

| Electrophilicity Index (ω) | 2.52 |

Data derived from DFT calculations on 6-aminoquinoline, a structurally related compound. bohrium.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, indicating these are likely sites for electrophilic attack or protonation. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would likely exhibit positive potential, making them susceptible to nucleophilic attack. DFT studies on substituted quinoline derivatives have confirmed these general features. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT can predict the electronic transition energies, oscillator strengths, and corresponding absorption wavelengths, which can be directly compared with experimental UV-Vis spectra.

A TD-DFT study on 6-aminoquinoline, a closely related compound, has shown that the main electronic transition in its UV-Vis spectrum corresponds to a π → π* transition from the HOMO to the LUMO. bohrium.comnih.gov The calculated absorption maxima for 6-aminoquinoline were found to be between 327 nm and 340 nm, depending on the solvent. nih.gov For this compound, similar π → π* transitions are expected, and the position of the absorption maximum would be influenced by the specific substitution pattern on the quinoline ring.

Table 4: Calculated Electronic Excitation Data for 6-aminoquinoline (as an analogue)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.79 | 327 | 0.08 |

Data from TD-DFT calculations on 6-aminoquinoline. bohrium.com

Molecular Dynamics Simulations to Explore Dynamic Behavior

While DFT and TD-DFT provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be used to investigate its conformational flexibility, particularly the rotation of the carboxylic acid and amino groups. In a solution, MD simulations could also shed light on the interactions between the molecule and solvent molecules, including the formation and breaking of hydrogen bonds. Studies on quinoline-3-carboxamide (B1254982) derivatives have utilized MD simulations to understand their interactions with biological targets. mdpi.com Such simulations could provide insights into how this compound might behave in a biological environment.

Chemical Reactivity and Functionalization Strategies for 7 Amino 2 Methylquinoline 5 Carboxylic Acid

Transformations at the Amino Group

The primary aromatic amino group at the C-7 position is a versatile handle for introducing a variety of substituents through several classical reactions common to anilines.

The nucleophilic nature of the 7-amino group allows for straightforward acylation and alkylation. Acylation is typically performed to introduce acyl, sulfonyl, or related groups, which can also serve as a protecting group strategy to moderate the reactivity of the amino group during subsequent reactions, such as electrophilic aromatic substitution.

Acylation reactions can be carried out using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction converts the basic amino group into a neutral amide functionality.

Alkylation of the 7-amino group can be achieved with alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled alternative for introducing alkyl groups.

Table 1: Representative Acylation and Alkylation Reactions at the 7-Amino Group

| Reaction Type | Reagent | Product Class | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide (7-Acetamido derivative) | Pyridine, 0°C to room temp. |

| Acylation | Benzoyl chloride | Amide (7-Benzamido derivative) | Aqueous base (Schotten-Baumann) |

| Sulfonylation | Tosyl chloride | Sulfonamide (7-Tosylamido derivative) | Pyridine, room temp. |

| Alkylation | Methyl iodide | Methylated amine (7-Methylamino and 7-Dimethylamino derivatives) | Base (e.g., K₂CO₃), polar aprotic solvent |

The 7-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly valuable as it can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions or used in azo coupling reactions.

The resulting 2-methyl-5-carboxyquinoline-7-diazonium salt is a versatile synthetic intermediate. For instance, attempted diazotization of a related compound, 3-amino-2-phenylquinoline-4-carboxylic acid, has been reported to lead to unexpected products, highlighting the unique reactivity of these systems. researchgate.net

Azo coupling reactions involve the reaction of the diazonium salt with an electron-rich aromatic compound, such as phenols or anilines, to form brightly colored azo compounds. Studies on the azo coupling of 8-hydroxyquinoline (B1678124) show that the reaction occurs regioselectively at the C-5 position, which is activated by the hydroxyl group. mdpi.com By analogy, coupling partners would be expected to react with the 7-diazonium salt to form 7-azo derivatives.

Table 2: Transformations via the 7-Diazonium Salt

| Reaction Name | Reagent | Product (Substituent at C-7) |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (7-Chloro derivative) |

| Sandmeyer Reaction | CuBr / HBr | -Br (7-Bromo derivative) |

| Sandmeyer Reaction | CuCN / KCN | -CN (7-Cyano derivative) |

| Schiemann Reaction | HBF₄, heat | -F (7-Fluoro derivative) |

| Gattermann Reaction | Cu powder / H⁺ | -H (Deamination to 2-methylquinoline-5-carboxylic acid) |

| Hydrolysis | H₂O, heat | -OH (7-Hydroxy derivative) |

| Azo Coupling | Phenol, alkaline conditions | -N=N-Ph-OH (Azo dye) |

Modifications of the Carboxylic Acid Group

The carboxylic acid at the C-5 position is amenable to various transformations, including the formation of esters and amides, which are common strategies in medicinal chemistry to modify a compound's physicochemical properties.

Esterification of the 5-carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. mdpi.com A mild and efficient method for preparing methyl esters involves the use of methanol (B129727) and trimethylchlorosilane. nih.gov

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com Catalytic methods using agents like Nb₂O₅ have also been developed for direct amidation, offering a greener alternative. researchgate.net

Table 3: Esterification and Amidation of the 5-Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Class | Notes |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester | Equilibrium-driven reaction. |

| Acyl Chloride Formation | SOCl₂, then Ethanol (B145695) | Ethyl Ester | Proceeds via a highly reactive intermediate. |

| Peptide Coupling | Benzylamine, EDCI, HOBt | N-Benzyl Amide | Commonly used in peptide synthesis to minimize side reactions. |

| Catalytic Amidation | Aniline (B41778), TiF₄ (cat.) | N-Phenyl Amide (Anilide) | Direct conversion under reflux conditions. researchgate.net |

The removal of the carboxylic acid group (decarboxylation) from an aromatic ring typically requires harsh conditions. However, the reaction can be facilitated by specific catalysts or reaction pathways. Copper-catalyzed protodecarboxylation in the presence of quinoline (B57606) as a solvent is a well-established method for such transformations. organic-chemistry.org More recently, visible-light photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids, which proceeds via a radical intermediate. nih.govmdpi.com The success of these methods would depend on the specific electronic environment of the C-5 position in the target molecule.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring is generally considered an electron-deficient system and is resistant to electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating 7-amino group strongly activates the carbocyclic ring towards electrophiles. The amino group directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the available positions are C-6 (ortho) and C-8 (ortho).

The C-6 position is generally favored for substitution due to lesser steric hindrance compared to the C-8 position, which is peri-substituted relative to the nitrogen atom of the quinoline ring. To prevent oxidation and other side reactions, and to control the regioselectivity, the amino group is often protected via acylation (e.g., as an acetamide) before performing EAS. The resulting amide is still an activating, ortho, para-directing group, albeit less powerful than the free amino group.

Common EAS reactions that could be applied include halogenation, nitration, and sulfonation. Formylation reactions, such as the Vilsmeier-Haack reaction, are also possible on activated quinoline systems. mdpi.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | 6-Bromo and/or 8-Bromo derivative | Amino group protection is recommended to avoid over-bromination and oxidation. |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro and/or 8-Nitro derivative | Harsh conditions; protection of the amino group is essential to prevent oxidation and formation of a non-reactive anilinium ion. |

| Sulfonation | Fuming H₂SO₄ | 6-Sulfonic acid and/or 8-Sulfonic acid derivative | Reaction is often reversible and thermodynamically controlled. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring of 7-Amino-2-methylquinoline-5-carboxylic acid are influenced by the electronic nature of the substituents. The amino group at the 7-position is a strong activating group, enhancing the electron density of the aromatic system, which can direct and facilitate substitution reactions. Conversely, the carboxylic acid group at the 5-position is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack but may play a role in directing nucleophilic substitutions.

While direct nucleophilic substitution on the unsubstituted positions of the quinoline ring is generally challenging, the amino group at the 7-position can be a handle for introducing other functionalities. One common strategy involves the diazotization of the amino group to form a diazonium salt. This intermediate is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations. This approach allows for the introduction of halides (chloro, bromo), cyano, and other groups at the 7-position. wikipedia.orgorganic-chemistry.org

For instance, treatment of an aromatic amine with a diazotizing agent like sodium nitrite in the presence of a strong acid generates the corresponding diazonium salt. The subsequent addition of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, facilitates the substitution of the diazonium group with a halogen. wikipedia.orgnih.gov This method provides a reliable route to halogenated quinoline derivatives, which can then serve as versatile intermediates for further functionalization through cross-coupling reactions.

It is important to note that the reactivity of the quinoline ring in SNAr reactions is also position-dependent. For example, in chloro-substituted quinolines, the chlorine atom at the 4-position is often more susceptible to nucleophilic displacement than those at other positions due to the electronic influence of the ring nitrogen.

Oxidation and Reduction Pathways

The functional groups present in this compound offer multiple sites for oxidation and reduction reactions.

Oxidation:

The methyl group at the 2-position of the quinoline ring is susceptible to oxidation to a carboxylic acid group. This transformation can be achieved using strong oxidizing agents. However, the conditions must be carefully controlled to avoid undesired side reactions on the electron-rich aromatic ring, which is activated by the amino group.

The amino group itself can be sensitive to oxidation. Protective measures may be necessary to prevent its degradation during oxidative transformations of other parts of the molecule. For instance, the amino group can be acylated to form an amide, which is more resistant to oxidation.

Furthermore, the quinoline nitrogen can be oxidized to an N-oxide. This transformation can alter the electronic properties of the ring system and influence the regioselectivity of subsequent reactions.

Reduction:

The carboxylic acid group at the 5-position can be reduced to a primary alcohol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting hydroxymethylquinoline derivative offers a new site for further chemical modifications.

In cases where a nitro group is present on the quinoline ring, for example, through a nitration reaction, it can be selectively reduced to an amino group. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon), or chemical reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite. wikipedia.orgorganic-chemistry.orgosi.lv The selective reduction of a nitro group in the presence of other reducible functionalities can be a key step in the synthesis of more complex quinoline derivatives. For instance, the chemoselective reduction of a nitro group ortho to a hydroxyl group on a quinoline ring has been demonstrated using sodium sulfide (B99878) or catalytic hydrogenation. osi.lv

Strategies for Introducing Structural Diversity (e.g., Halogenation, Methylation)

Introducing further structural diversity to the this compound scaffold is crucial for modulating its physicochemical and biological properties. Halogenation and methylation are two common strategies to achieve this.

Halogenation:

As mentioned in the context of nucleophilic aromatic substitution, the Sandmeyer reaction provides an effective method for introducing halogens at the 7-position by converting the amino group into a diazonium salt, which is then displaced by a halide. wikipedia.orgorganic-chemistry.orgnih.gov This is a powerful tool for creating 7-halo-2-methylquinoline-5-carboxylic acid derivatives.

Direct electrophilic halogenation of the quinoline ring is also a possibility. The activating effect of the amino group would likely direct incoming electrophiles (such as Br+ or Cl+) to the ortho and para positions relative to it, which are the 6- and 8-positions. However, the presence of the deactivating carboxylic acid group at the 5-position will also influence the regioselectivity of the reaction. Careful optimization of reaction conditions would be necessary to achieve selective halogenation. For example, a synthetic route to a substituted thiazoloquinoline involved the installation of a bromo group. mdpi.com

Methylation:

Methylation can be targeted at several positions on the this compound molecule.

N-Methylation: The nitrogen of the amino group can be methylated using reagents like methyl iodide or dimethyl sulfate. This would convert the primary amine into a secondary or tertiary amine, which can significantly alter its properties.

O-Methylation: The carboxylic acid can be converted to its methyl ester by reaction with methanol in the presence of an acid catalyst or by using a methylating agent like diazomethane.

C-Methylation: Introducing an additional methyl group onto the aromatic ring via electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) would be challenging due to the deactivating effect of the carboxylic acid group and potential side reactions. However, functionalization of a pre-halogenated derivative through cross-coupling reactions could provide a route to C-methylated analogs.

The following table summarizes some of the potential functionalization strategies for this compound:

| Reaction Type | Target Functional Group | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | 7-Amino | 1. NaNO2, HCl (Diazotization)2. CuX (X = Cl, Br) (Sandmeyer) | 7-Halo-2-methylquinoline-5-carboxylic acid |

| Oxidation | 2-Methyl | Strong oxidizing agents (e.g., KMnO4) | 7-Aminoquinoline-2,5-dicarboxylic acid |

| Reduction | 5-Carboxylic acid | LiAlH4 or BH3 | (7-Amino-2-methylquinolin-5-yl)methanol |

| Reduction | Nitro group (if present) | H2, Pd/C or SnCl2, HCl | Corresponding aminoquinoline |

| Halogenation | 7-Position (via Sandmeyer) | 1. NaNO2, HCl2. CuX (X = Cl, Br) | 7-Halo-2-methylquinoline-5-carboxylic acid |

| Halogenation | Aromatic Ring (Electrophilic) | Br2, FeBr3 or Cl2, AlCl3 | Bromo- or Chloro-substituted derivative |

| Methylation | 7-Amino | CH3I or (CH3)2SO4 | 7-(Methylamino)- or 7-(Dimethylamino)-2-methylquinoline-5-carboxylic acid |

| Methylation | 5-Carboxylic acid | CH3OH, H+ or CH2N2 | Methyl 7-amino-2-methylquinoline-5-carboxylate |

Coordination Chemistry and Metal Complexes of 7 Amino 2 Methylquinoline 5 Carboxylic Acid

Ligand Design Principles and Chelation Properties of Quinoline (B57606) Carboxylic Acids

The design of ligands for specific applications in coordination chemistry hinges on tailoring their steric and electronic properties. researchgate.net Quinoline carboxylic acids are a prominent class of ligands where the quinoline nitrogen and the carboxylate oxygen can form a stable five- or six-membered chelate ring with a metal ion. The fundamental design principle involves a rigid heterocyclic scaffold (the quinoline ring) which pre-organizes the donor atoms for effective chelation.

Key properties of quinoline carboxylic acids as ligands include:

Chelation: The primary binding mode involves the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylic acid group. This bidentate N,O-coordination forms a highly stable complex. For 7-Amino-2-methylquinoline-5-carboxylic acid, the coordination would involve the N1 of the quinoline ring and the carboxylate group at the C5 position.

Electronic Tuning: The electronic nature of the quinoline ring system can be modified by introducing substituents. In this compound, the electron-donating amino (-NH2) group at the C7 position and the methyl (-CH3) group at the C2 position increase the electron density on the quinoline ring system. This enhances the Lewis basicity of the quinoline nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted quinoline carboxylic acid.

Steric Influence: The substituents also impart steric constraints that can influence the coordination geometry of the resulting metal complex. The 2-methyl group can affect the planarity of the ligand when coordinated and influence how multiple ligands pack around a central metal ion.

Supramolecular Interactions: The presence of the carboxylic acid and amino group provides sites for hydrogen bonding, which can direct the formation of extended supramolecular networks in the solid state. rsc.org Furthermore, the planar aromatic quinoline core facilitates π-π stacking interactions, which are common in metal complexes of functionalized quinoline ligands and can lead to the formation of dimers or higher-dimensionality networks. rsc.orgresearchgate.net

The chelation properties are also dictated by the nature of the metal ion. Hard metal ions will preferentially bind to the oxygen donor of the carboxylate, while softer metal ions will show a stronger affinity for the nitrogen donor.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand is usually deprotonated in situ or by the addition of a base to facilitate coordination via the carboxylate group.

Transition metal complexes of quinoline derivatives are widely studied for their diverse applications. The synthesis generally follows straightforward procedures.

Copper Complexes: The formation of copper(II) complexes is readily achieved by reacting a copper(II) salt, such as CuCl₂·2H₂O or CuSO₄·5H₂O, with the ligand in a 1:2 metal-to-ligand molar ratio. nih.govnih.gov The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695), often under reflux to ensure complete reaction. mdpi.com The resulting complexes, often with a general formula of [Cu(L)₂], where L is the deprotonated ligand, can be isolated as crystalline solids.

Ruthenium Complexes: Ruthenium complexes can be synthesized using precursors like cis-[Ru(DMSO)₄Cl₂] or ruthenium(III) chloride (RuCl₃·xH₂O). nih.govnih.gov The synthesis may require elevated temperatures and longer reaction times compared to copper complexes. For instance, the ligand can be reacted with the ruthenium precursor in methanol or ethanol under reflux. nih.gov Depending on the starting material and reaction conditions, Ru(II) or Ru(III) complexes with octahedral geometry can be obtained, often incorporating other ancillary ligands like DMSO or chloride ions. nih.govnih.gov

| Metal Ion | Typical Precursor | Solvent | General Reaction Conditions | Expected Complex Stoichiometry |

|---|---|---|---|---|

| Copper(II) | CuCl₂, CuSO₄, Cu(OAc)₂ | Methanol, Ethanol, DMF | Reflux for 2-4 hours | [Cu(L)₂] or [Cu(L)₂(H₂O)₂] |

| Ruthenium(II/III) | RuCl₃·xH₂O, [Ru(DMSO)₄Cl₂] | Methanol, Ethanol, Water | Reflux for 4-24 hours | [Ru(L)₂Cl₂]⁻, [Ru(L)₃]⁻ |

While less common than transition metals, main group metals can also form stable complexes with quinoline carboxylic acids. For example, zinc(II) and cadmium(II) have been shown to form complexes with the related 8-hydroxyquinoline-2-carboxylic acid. uncw.edu The synthesis would be analogous to that of transition metal complexes, involving the reaction of a main group metal salt (e.g., ZnCl₂, Cd(OAc)₂) with the ligand in a suitable solvent. The coordination is expected to occur via the same N,O-donor set. Given the harder nature of many main group metal ions, the interaction with the carboxylate oxygen is expected to be particularly strong.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., EPR)

A suite of spectroscopic techniques is employed to characterize the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is evidenced by shifts in the vibrational frequencies of the functional groups. The strong C=O stretching vibration of the carboxylic acid (typically ~1700 cm⁻¹) disappears upon deprotonation and is replaced by asymmetric (~1600-1620 cm⁻¹) and symmetric (~1400-1420 cm⁻¹) stretching vibrations of the coordinated carboxylate group. jocpr.com Shifts in the C=N stretching vibrations of the quinoline ring also indicate coordination of the nitrogen atom. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer bands. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bond.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Ru(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of protons and carbons near the coordination sites are expected to change upon complexation. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II). mdpi.com For a Cu(II) (d⁹) complex in an axial (e.g., square planar or tetragonally distorted octahedral) geometry, the spectrum is characterized by two g-values (g∥ and g⊥) and copper hyperfine coupling constants (A∥ and A⊥). ethz.ch The observation that g∥ > g⊥ > 2.0023 is indicative of an unpaired electron residing in the dₓ²-y² orbital, which is typical for square planar or elongated octahedral Cu(II) complexes. ethz.ch The superhyperfine structure arising from coupling to the coordinated nitrogen atom can also be observed, confirming the N,O-coordination environment. zenodo.org

| Parameter | Typical Value for Cu(II) Complex | Information Gained |

|---|---|---|

| g∥ | 2.20 - 2.40 | Provides information on the geometry and the nature of the ground electronic state. g∥ > g⊥ suggests a dₓ²-y² ground state. |

| g⊥ | 2.04 - 2.10 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | Relates to the covalency of the metal-ligand bond. Lower values suggest higher covalency. |

| A⊥ (x 10⁻⁴ cm⁻¹) | 10 - 40 |

Crystallographic Analysis of Coordination Geometries and Supramolecular Assemblies

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Coordination Geometry: For a 1:2 complex of a transition metal like copper(II) with this compound, a distorted octahedral or square planar geometry is expected. In an octahedral geometry, two bidentate ligands would occupy the equatorial plane, with two solvent molecules (e.g., water) or counter-ions occupying the axial positions.

Supramolecular Assemblies: The crystal packing is often dominated by non-covalent interactions. The planar quinoline rings can engage in π-π stacking, with typical centroid-to-centroid distances of 3.5-3.8 Å. mdpi.com Additionally, the amino group and the uncoordinated oxygen of the carboxylate group are prime sites for hydrogen bonding, which can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. rsc.org

| Structural Feature | Typical Observation for a [Cu(L)₂(H₂O)₂] Complex |

|---|---|

| Coordination Number | 6 |

| Geometry | Distorted Octahedral (Jahn-Teller effect) |

| Cu-N Bond Length | ~2.0 Å |

| Cu-O (carboxylate) Bond Length | ~1.95 Å |

| Cu-O (axial water) Bond Length | ~2.3-2.5 Å (elongated) |

| Intermolecular Interactions | π-π stacking, Hydrogen bonding |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and nature of the bonding in these complexes are described by a combination of experimental data and theoretical calculations. The ligand acts as a σ-donor through both the nitrogen and oxygen atoms. The quinoline ring system also possesses π-orbitals that can participate in π-bonding with suitable metal d-orbitals.

In a Cu(II) complex, the EPR parameters can be used to estimate the degree of covalency in the metal-ligand bonds. The orbital reduction factor, calculated from the g and A values, provides a measure of the delocalization of the unpaired electron onto the ligand. For ruthenium complexes, the electronic structure is more complex, with the potential for metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for their rich photophysical properties.

The electronic properties of the this compound ligand play a crucial role. The electron-donating amino and methyl groups increase the energy of the ligand's frontier orbitals, which can affect the energy of charge transfer bands and the redox potential of the metal center. Computational methods, such as Density Functional Theory (DFT), are often used to model the electronic structure, calculate spectroscopic parameters, and visualize the molecular orbitals involved in bonding. mdpi.com

Catalytic Applications of this compound Metal Complexes Remain an Unexplored Frontier

A comprehensive review of scientific literature reveals a notable absence of dedicated research on the catalytic applications of metal complexes specifically derived from this compound. While the broader families of quinoline derivatives and amino acid-metal complexes have established roles in catalysis, the specific ligand, this compound, appears to be a largely unexplored territory in this regard.

The field of coordination chemistry has extensively documented the use of quinoline-based ligands in various catalytic processes. For instance, quinoline derivatives are known to be effective ligands in palladium-catalyzed reactions, such as C-H bond functionalization. researchgate.netacs.org Similarly, chiral quinoline derivatives, like 8-amino-5,6,7,8-tetrahydroquinolines, have been successfully employed as ligands in metal-catalyzed asymmetric synthesis, including transfer hydrogenation reactions. mdpi.com These examples underscore the potential of the quinoline scaffold to create catalytically active metal complexes.

Furthermore, the incorporation of an amino acid-like moiety, the carboxylic acid group at the 5-position and the amino group at the 7-position, suggests the potential for forming stable chelate complexes with a variety of metal ions. Metal complexes of amino acids are known to participate in a range of catalytic transformations. wikipedia.orgjocpr.com The bifunctional nature of this compound, possessing both a heteroaromatic ring system and an amino acid-like structure, could theoretically lead to novel catalytic properties.

Despite this potential, searches of chemical databases and scholarly articles did not yield any specific studies detailing the synthesis of metal complexes of this compound and their subsequent evaluation as catalysts. Consequently, there is no available data on their performance in specific catalytic reactions, such as yields, turnover numbers, or mechanistic insights.

The absence of such research presents an open area for future investigation. The synthesis of metal complexes with this ligand and the exploration of their catalytic activities in reactions like oxidation, reduction, and cross-coupling could be a fruitful avenue for new discoveries in catalysis. The electronic properties of the quinoline ring, modified by the electron-donating amino group and the coordinating carboxylic acid, could lead to unique reactivity and selectivity.

Supramolecular Chemistry of 7 Amino 2 Methylquinoline 5 Carboxylic Acid

Investigation of Hydrogen Bonding Networks and Motifs

No specific studies detailing the hydrogen bonding networks and motifs of 7-Amino-2-methylquinoline-5-carboxylic acid have been identified.

Analysis of π-π Stacking Interactions

There is no available research that specifically analyzes the π-π stacking interactions in the solid state of this compound.

Formation of Co-crystals and Organic Salts

No published literature has been found on the formation of co-crystals or organic salts involving this compound.

Self-Assembly Mechanisms and Designed Supramolecular Architectures

Specific self-assembly mechanisms and the design of supramolecular architectures based on this compound have not been reported in the available scientific literature.

Crystal Engineering Approaches to Control Solid-State Properties

There are no documented crystal engineering studies focused on controlling the solid-state properties of this compound.

Adduct Formation with Donor and Acceptor Molecules

No research detailing the formation of adducts between this compound and other donor or acceptor molecules is currently available.

Advanced Applications in Chemical Research and Development Non Clinical

Utility as Versatile Synthetic Building Blocks and Intermediates

The quinoline (B57606) scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds. nih.govajchem-a.com The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group on the 7-Amino-2-methylquinoline-5-carboxylic acid molecule provides two distinct reactive sites. This dual functionality allows it to serve as a versatile starting material or intermediate for the construction of more complex molecular architectures.

Researchers utilize quinoline derivatives as foundational building blocks for creating innovative materials and biologically active molecules. acs.org The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary/tertiary amines, and other derivatives. For instance, 8-aminoquinoline (B160924) has been used to synthesize various amides by reacting it with acyl chlorides. mdpi.com Similarly, the carboxylic acid group can be converted into esters, acid chlorides, or amides, and can participate in coupling reactions. This versatility is exemplified in the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic systems starting from quinoline-2-carboxylic acid. ajchem-a.com

The strategic functionalization of the quinoline core is a common approach in medicinal chemistry and materials science to fine-tune the properties of the target molecule. nih.gov For example, substituted anilines are frequently used as reactants to create quinoline derivatives that can be further functionalized at specific positions. nih.gov Following this principle, this compound can be envisioned as a key intermediate in multi-step synthetic pathways. One such pathway could involve the modification of the carboxylic acid group, followed by a reaction at the amino group to build complex heterocyclic systems, such as those seen in the synthesis of benzo[f]quinoline-based heterocycles or triazinoquinazolinones from amino acid precursors. researchgate.net

| Functional Group | Reaction Type | Potential Product Class | Relevance |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Amides | Precursors for bioactive molecules and ligands |

| Amino (-NH₂) | Alkylation | Secondary/Tertiary Amines | Modulating electronic properties and solubility |

| Carboxylic Acid (-COOH) | Esterification | Esters | Protecting group or intermediate for further reaction |

| Carboxylic Acid (-COOH) | Amide Coupling | Amides | Building block for peptides and complex heterocycles |

| Quinoline Ring | Palladium-catalyzed cross-coupling | Functionalized Quinolines | Introduction of aryl or alkyl groups to modify properties |

Development of Analytical Methodologies

The quantitative analysis of quinoline carboxylic acid derivatives in various matrices often relies on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), frequently coupled with mass spectrometry (MS). nih.gov While a specific method for this compound is not extensively detailed in the literature, a robust analytical methodology can be extrapolated from established procedures for similar compounds, such as 3-methyl-quinoxaline-2-carboxylic acid (MQCA) and quinoxaline-2-carboxylic acid (QCA). nih.gov

A typical method would involve reversed-phase chromatography, utilizing a C18 column for separation. nih.gov The mobile phase would likely consist of a gradient elution system using methanol (B129727) or acetonitrile (B52724) and an aqueous solution of a weak acid like formic acid to ensure the protonation of the carboxylic acid and amino groups, thereby improving peak shape and retention. nih.gov

Detection is powerfully achieved using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source, operated in the positive ion and multiple reaction monitoring (MRM) mode. nih.gov This technique provides high sensitivity and selectivity. The MRM transitions would be optimized by selecting the precursor ion (the protonated molecule, [M+H]⁺) and its most stable and abundant product ions formed upon fragmentation. For complex biological samples, a sample preparation step involving protein precipitation followed by solid-phase extraction (SPE) would be necessary to remove interferences and concentrate the analyte. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC/UPLC | Separation of the analyte from matrix components |

| Stationary Phase | C18 Column (e.g., Waters Xterra MS C18) nih.gov | Provides hydrophobic interaction for retention |

| Mobile Phase | Gradient of Methanol and 0.2% Formic Acid in Water nih.gov | To elute the compound with good peak shape |

| Ionization | Electrospray Ionization (ESI), Positive Mode | To generate charged precursor ions for MS analysis |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective detection |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.gov | Specific detection and quantification of the target analyte |

Quinoline derivatives are highly valued as fluorophores in the design of chemosensors due to their favorable photophysical properties, good biocompatibility, and the ability of the ring nitrogen to coordinate with metal ions. nih.gov Specifically, derivatives of 8-aminoquinoline and 8-hydroxyquinoline (B1678124) are common and effective fluorogenic chelators for detecting metal ions such as Zn²⁺. nih.gov

The this compound structure contains both an amino group and a carboxylic acid group, which can act as ion-binding sites (receptors). The quinoline ring itself serves as the signaling unit (fluorophore). The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). nih.gov In the unbound state, the fluorescence of the quinoline core may be quenched. Upon binding to a target analyte, such as a metal ion, the electronic properties of the molecule are altered, leading to a significant change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or ratiometric response allows for the sensitive detection of the target.

The carboxylic acid moiety can enhance the water solubility of the probe and also participate in metal ion coordination. nih.gov Research on various quinoline-based probes has demonstrated their high selectivity and sensitivity for specific metal ions, making them valuable tools in environmental monitoring and biological imaging. nih.gov

Exploration in Materials Science and Functional Materials

While specific studies on this compound for OLEDs are not prominent, related structures like pyrazoloquinoline derivatives have been successfully used as dyes in a polymer matrix for OLED fabrication, emitting in the blue-green region of the spectrum. mdpi.com The amino and carboxylic acid groups on the this compound scaffold offer convenient points for chemical modification. These groups can be used to attach the quinoline core to other aromatic systems or polymer backbones to tune its electronic and morphological properties, such as the emission color, charge mobility, and film-forming ability. mdpi.com Such modifications are a key strategy in developing novel materials for next-generation displays and lighting applications.

There is currently insufficient information in the reviewed literature to provide a detailed account of this compound's specific use as a precursor for nano- and meso-structured materials. While nanocatalysts are widely employed for the synthesis of quinoline derivatives, acs.orgnih.govresearchgate.net the use of these quinoline compounds as the primary building blocks for nanomaterials is a distinct area that requires further specific research.

Role in Non-Metallic and Organocatalysis